5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Overview
Description
5-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C4H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Triazole compounds, which include 5-methyl-4h-1,2,4-triazole-3-carbaldehyde, are known to interact with a variety of enzymes and receptors in biological systems . They serve as main pharmacophores through hydrogen-bonding and dipole interactions with these biological receptors .
Mode of Action
Triazole compounds are known to bind readily in biological systems due to their unique structure and properties . They interact with their targets, leading to changes in the function of the target molecules .
Biochemical Pathways
Triazole compounds are known for their versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are generally known for their excellent therapeutic index and safety profile .
Result of Action
Triazole compounds are known to exhibit a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It’s worth noting that the synthesis and stability of triazole compounds can be influenced by various factors, including temperature, ph, and the presence of other chemical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate aldehyde precursor. One common method involves heating the substrate with 1,2,4-triazole in the presence of anhydrous potassium carbonate as a base . This reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be employed for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with reactions proceeding at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include 5-Methyl-4H-1,2,4-triazole-3-carboxylic acid (from oxidation), 5-Methyl-4H-1,2,4-triazole-3-methanol (from reduction), and various substituted triazoles (from substitution reactions) .
Scientific Research Applications
5-Methyl-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, sanitizers, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde include:
- 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid
- 5-Methyl-1H-1,2,4-triazole-3-methanol
- 4-Amino-5-methyl-4H-1,2,4-triazole-3-carbaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its aldehyde functional group, which imparts unique reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active molecules and industrially relevant compounds .
Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-5-4(2-8)7-6-3/h2H,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNWXXKJPZYOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337821 | |
Record name | 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56804-98-9 | |
Record name | 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.